molecular formula C10H13ClF2N2S B1434859 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride CAS No. 1803587-56-5

4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride

Cat. No.: B1434859
CAS No.: 1803587-56-5
M. Wt: 266.74 g/mol
InChI Key: KYABTNLFNYASKX-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride is a synthetic organic compound characterized by the presence of a benzothiazine ring substituted with a difluoroethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide (e.g., 2,2-difluoroethyl bromide) in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the difluoroethyl group or the benzothiazine ring, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and the amine functionality play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethyl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a benzothiazine ring.

    2,2-Difluoroethylamine derivatives: Compounds with similar difluoroethyl groups but different core structures.

Uniqueness

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride is unique due to the combination of the benzothiazine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,2-difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2S.ClH/c11-10(12)6-14-3-4-15-9-2-1-7(13)5-8(9)14;/h1-2,5,10H,3-4,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYABTNLFNYASKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1CC(F)F)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-56-5
Record name 2H-1,4-Benzothiazin-6-amine, 4-(2,2-difluoroethyl)-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 2
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 3
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 4
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 6
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride

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